N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-[4-(Propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a triazole ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-aminobenzenesulfonamide and 1,2,4-triazole.
Step 1: The 4-aminobenzenesulfonamide is reacted with isopropyl chloroformate to introduce the isopropyl group, forming N-(4-isopropylsulfamoyl)aniline.
Step 2: This intermediate is then coupled with 2-bromoacetamide in the presence of a base such as potassium carbonate to form N-[4-(propan-2-ylsulfamoyl)phenyl]-2-bromoacetamide.
Step 3: Finally, the bromoacetamide is reacted with 1,2,4-triazole under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group (if present in derivatives) can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution often requires bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The compound has shown promise in biological studies for its antimicrobial and antifungal activities. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal agents.
Industry
In the industrial sector, this compound can be used in the formulation of coatings and materials that require antimicrobial properties. It may also find applications in the development of agricultural chemicals.
Mechanism of Action
The mechanism by which N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide exerts its effects involves the inhibition of key enzymes in microbial organisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. The triazole ring can interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and compromising cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic that inhibits folic acid synthesis.
Fluconazole: A triazole antifungal that inhibits fungal cytochrome P450 enzymes.
Uniqueness
N-[4-(Propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide combines the properties of both sulfonamides and triazoles, offering a dual mechanism of action. This dual functionality can potentially enhance its efficacy against resistant strains of bacteria and fungi, making it a unique and valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(2)17-22(20,21)12-5-3-11(4-6-12)16-13(19)7-18-9-14-8-15-18/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMHBHVIPFLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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